3-(propan-2-yl)-5-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole
Overview
Description
3-(propan-2-yl)-5-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a propan-2-yl group and a trifluoroethyl group attached to the triazole ring
Preparation Methods
The synthesis of 3-(propan-2-yl)-5-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction between 3-(propan-2-yl)-1H-1,2,4-triazole and 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate can yield the desired compound. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
3-(propan-2-yl)-5-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where one of its substituents is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.
Addition: Addition reactions can occur at the triazole ring, leading to the formation of new compounds with added functional groups.
Scientific Research Applications
3-(propan-2-yl)-5-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(propan-2-yl)-5-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoroethyl group enhances its lipophilicity, allowing it to interact more effectively with lipid membranes and cellular components.
Comparison with Similar Compounds
When compared to other similar compounds, 3-(propan-2-yl)-5-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole stands out due to its unique combination of functional groups. Similar compounds include:
3-(propan-2-yl)-1H-1,2,4-triazole: Lacks the trifluoroethyl group, resulting in different chemical and biological properties.
5-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole: Lacks the propan-2-yl group, affecting its reactivity and applications.
1,2,4-triazole derivatives: Various derivatives with different substituents exhibit a range of properties and applications, but the specific combination of propan-2-yl and trifluoroethyl groups in the target compound provides distinct advantages in certain contexts.
Properties
IUPAC Name |
3-propan-2-yl-5-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3N3/c1-4(2)6-11-5(12-13-6)3-7(8,9)10/h4H,3H2,1-2H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFTXTWMVFUNGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NNC(=N1)CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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